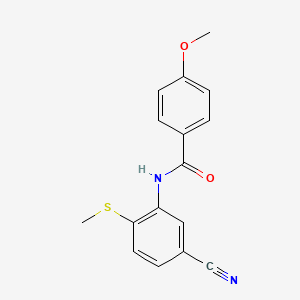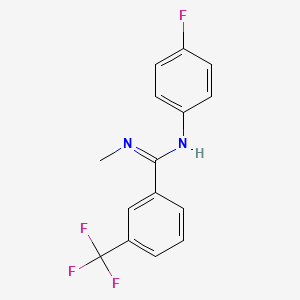![molecular formula C8H10N2O2S B3122549 Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate CAS No. 303148-60-9](/img/structure/B3122549.png)
Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate” is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 . It is used for research purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the search results. The molecular weight is 198.24 and the molecular formula is C8H10N2O2S . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Some derivatives of "Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate" have been synthesized and evaluated for their antimicrobial properties. For instance, antimony complexes of substituted thioimines, including a derivative similar in structure to the query compound, showed antimicrobial activity against pathogenic fungi and bacteria (Mahajan, Fahmi, & Singh, 2007). Similarly, thiazole fused thiosemicarbazones derived from a related structure demonstrated potent activity against S. aureus bacterial strain, validated by molecular docking studies (Prajapati, Patel, Vekariya, Patel, & Rajani, 2019).
Synthesis of Heterocyclic Compounds
- Research has explored the reactivity of "this compound" derivatives for synthesizing novel heterocyclic compounds. These compounds have shown potential in creating materials with unique properties. For example, the synthesis of methyl 7-aryl-6-(2-thenoyl)-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylates from a similar derivative revealed the formation of complex structures upon reaction with hydrazine hydrate (Gein, Mishunin, Tsyplyakova, Vakhrin, & Slepukhin, 2011).
Development of Biological Active Materials
- The compound and its related derivatives have been used in the synthesis of materials with potential biological activity. A study on the synthesis and cytotoxicity evaluation of novel thiazoles, thiadiazoles, and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones incorporating a triazole moiety indicated promising antitumor activity against human cell lines, demonstrating the compound's utility in developing new therapeutic agents (Gomha, Ahmed, & Abdelhamid, 2015).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate involves the condensation of 2-thiophenecarboxaldehyde with methyl hydrazinecarboxylate in the presence of a suitable catalyst.", "Starting Materials": [ "2-thiophenecarboxaldehyde", "methyl hydrazinecarboxylate", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-thiophenecarboxaldehyde (1.0 equiv) and methyl hydrazinecarboxylate (1.2 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or acetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent such as diethyl ether or chloroform to remove any impurities.", "Step 6: Dry the product under vacuum to obtain Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate as a yellow solid." ] } | |
CAS-Nummer |
303148-60-9 |
Molekularformel |
C8H10N2O2S |
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
methyl N-[(Z)-1-thiophen-2-ylethylideneamino]carbamate |
InChI |
InChI=1S/C8H10N2O2S/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11)/b9-6- |
InChI-Schlüssel |
SASRIILNMYDXHF-TWGQIWQCSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)OC)/C1=CC=CS1 |
SMILES |
CC(=NNC(=O)OC)C1=CC=CS1 |
Kanonische SMILES |
CC(=NNC(=O)OC)C1=CC=CS1 |
Löslichkeit |
7.3 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B3122466.png)

![N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B3122505.png)
![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B3122507.png)
![Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3122509.png)
![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate](/img/structure/B3122513.png)
![N,N-dimethyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B3122519.png)
![N-allyl-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B3122524.png)
![N-allyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B3122525.png)
![Methyl 2-[6-[(4-chlorophenyl)sulfinylmethyl]-2-pyridin-4-ylpyrimidin-4-yl]sulfanylbenzoate](/img/structure/B3122534.png)
![Ethyl 4-[4-(4-chlorophenyl)-3,5-dicyano-6-methyl-2-pyridinyl]-3-isoxazolecarboxylate](/img/structure/B3122541.png)
carbamothioyl}amino)acetate](/img/structure/B3122543.png)

![3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline](/img/structure/B3122564.png)
